molecular formula C₂₀H₁₉N₃O₂ B1662211 TAS-103 free base CAS No. 174634-08-3

TAS-103 free base

Cat. No. B1662211
M. Wt: 333.4 g/mol
InChI Key: YXKRRCXCDMNRAU-UHFFFAOYSA-N
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Description

TAS-103 free base is a promising chemical compound that has shown potential in the field of cancer treatment. It is a DNA topoisomerase inhibitor that has been synthesized using a unique method.

Scientific Research Applications

1. TAS-103 as an Anticancer Agent

TAS-103 has been identified as a novel antineoplastic agent with a unique mechanism of action. It functions primarily by stimulating DNA cleavage mediated by topoisomerases, enzymes crucial for DNA replication and transcription. TAS-103 has shown effectiveness against various in vivo tumor models, suggesting its potential as a dual topoisomerase I/II-targeted drug (Byl et al., 1999), (Fortune et al., 1999).

2. Enhancing Drug Delivery

Research has explored the application of nanoparticles for targeting and controlled release of TAS-103. Nanocomposite particles containing TAS-103 have shown enhanced cytotoxicity against lung cancer cells compared to the free drug. This suggests that such nanocomposite systems could be promising for lung cancer treatment (Tomoda et al., 2009).

3. Apoptotic Response in Cancer Cells

TAS-103 has been shown to induce apoptosis in human leukemia cells. The drug stimulates significant variations in mitochondrial transmembrane potential and intracellular pH, leading to the activation of caspase-3, a key mediator of the apoptotic pathway. This indicates TAS-103’s role in triggering programmed cell death in cancerous cells (Kluza et al., 2000).

4. DNA Binding and Interaction

Studies on TAS-103 have revealed its unique DNA-binding properties. It appears to bind to DNA through two modes: surface (outside binding) and intercalation. This dual binding nature could be significant for its effectiveness as a topoisomerase inhibitor (Ishida & Asao, 2002).

5. Combination Therapy Potential

Research has shown that TAS-103, when used in combination with other anticancer agents like cisplatin, can have a greater cytotoxic effect on cancer cells. This suggests that TAS-103 could be effective in combination therapy for certain types of cancer (Sunami et al., 1999).

properties

IUPAC Name

6-[2-(dimethylamino)ethylamino]-3-hydroxyindeno[2,1-c]quinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-23(2)10-9-21-20-18-17(13-5-3-4-6-14(13)19(18)25)15-8-7-12(24)11-16(15)22-20/h3-8,11,24H,9-10H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWSTIYZUWEOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(C=CC(=C2)O)C3=C1C(=O)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TAS-103 free base

CAS RN

174634-08-3
Record name TAS-103 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174634083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAS-103 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVC96489QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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